molecular formula C7H13NO3 B8377639 Methyl 4-ethoxy-4-iminobutanoate

Methyl 4-ethoxy-4-iminobutanoate

Cat. No. B8377639
M. Wt: 159.18 g/mol
InChI Key: KQZVWYBDCRBHPL-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

To a solution of methyl 4-ethoxy-4-iminobutanoate (1.34 g, 8.4 mmol) in ethanol (25 mL) was added ammonium chloride (450 mg, 8.4 mmol), and the reaction mixture was heated at reflux for 16 h. The reaction was then cooled to room temperature and filtered, and the filtrate was concentrated to provide methyl 4-amino-4-iminobutanoate hydrochloride (1 g) as a white solid. MS (ESI): m/z 131 [M+H]+.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[NH:11])[CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])C.[Cl-:12].[NH4+:13]>C(O)C>[ClH:12].[NH2:13][C:4](=[NH:11])[CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C)OC(CCC(=O)OC)=N
Name
Quantity
450 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(CCC(=O)OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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